3-Chloro-4-methylisoquinoline
CAS No.:
Cat. No.: VC15992134
Molecular Formula: C10H8ClN
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClN |
|---|---|
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | 3-chloro-4-methylisoquinoline |
| Standard InChI | InChI=1S/C10H8ClN/c1-7-9-5-3-2-4-8(9)6-12-10(7)11/h2-6H,1H3 |
| Standard InChI Key | WXDJNUIWNJLXEC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=CC2=CC=CC=C12)Cl |
Introduction
Chemical Identity and Structural Features
3-Chloro-4-methylisoquinoline belongs to the isoquinoline family, a class of nitrogen-containing heterocycles renowned for their biological activity. Its molecular formula, C₁₀H₈ClN, corresponds to a molecular weight of 177.63 g/mol . The structure comprises a bicyclic system where a chlorine atom occupies the third position and a methyl group the fourth position on the isoquinoline backbone (Figure 1). This substitution pattern influences electronic distribution, rendering the compound amenable to electrophilic substitution at specific ring positions.
The SMILES notation (C1=CC=C2C(=C1)C=NC(=C2Cl)C) and InChIKey (YREJHIYXRPJGHG-UHFFFAOYSA-N) provide unambiguous representations for database searches and computational modeling . X-ray crystallography data remains unpublished, but predicted density (1.225±0.06 g/cm³) and boiling point (311.6±22.0°C) suggest moderate intermolecular interactions compared to simpler aromatic systems .
Physicochemical Properties
The compound’s stability and reactivity are governed by its electronic and steric profile. Key properties include:
| Property | Value | Prediction Method |
|---|---|---|
| Boiling Point | 311.6 ± 22.0 °C | Computational estimation |
| Density | 1.225 ± 0.06 g/cm³ | Group contribution model |
| pKa | 2.27 ± 0.31 | Quantum mechanical calculation |
| Molecular Weight | 177.63 g/mol | Empirical formula |
The low pKa (2.27) indicates weak basicity, typical of isoquinolines where the lone pair on nitrogen participates in aromatic conjugation . This property influences solubility, with expected poor aqueous dissolution but compatibility with organic solvents like dichloromethane or ethyl acetate.
Synthetic Approaches
While no explicit synthesis route for 3-Chloro-4-methylisoquinoline is documented in the provided sources, analogous methodologies for halogenated isoquinolines suggest potential pathways:
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Friedländer Synthesis: Condensation of 2-aminoacetophenone derivatives with chloro-substituted aldehydes under acidic conditions.
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Bischler-Napieralski Reaction: Cyclization of β-phenylethylamides followed by chlorination.
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Direct Functionalization: Electrophilic chlorination of pre-formed 4-methylisoquinoline using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
The patent CN102701996A , though describing 3-chloro-4-methylaniline synthesis, highlights chlorination and hydrogenation steps that could inspire adaptations for isoquinoline systems. For instance, catalytic hydrogenation of nitro precursors or palladium-mediated cross-couplings might introduce the methyl group post-cyclization.
| Supplier | Purity | Packaging | Price (USD) | Update Date |
|---|---|---|---|---|
| AccelPharmtech | 97.00% | 1 g | 3,120 | 2021/12/16 |
| AccelPharmtech | 97.00% | 5 g | 5,360 | 2021/12/16 |
The steep pricing reflects both the compound’s niche application and challenges in large-scale synthesis. Batch-to-batch consistency data remains undisclosed, necessitating analytical verification (e.g., HPLC, NMR) for critical applications .
Future Research Directions
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Synthetic Optimization: Developing cost-effective, scalable routes using continuous flow chemistry.
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Biological Profiling: Screening against cancer cell lines and microbial panels.
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Computational Studies: Docking simulations to identify target proteins.
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Derivatization: Exploring cross-coupling reactions to append pharmacophoric groups.
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